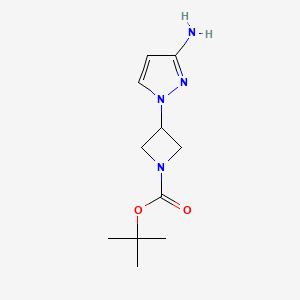

tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

Description

Structural Features and Nomenclature

Core Structure

The molecule consists of:

- Azetidine ring : A four-membered saturated nitrogen-containing heterocycle.

- Pyrazole moiety : A five-membered aromatic heterocycle with a 3-amino substituent.

- tert-Butyl carbamate group : A Boc-protected amino group at the azetidine’s C1 position.

Nomenclature

The IUPAC name emphasizes the connectivity between the azetidine and pyrazole rings. Synonyms include "1-Boc-3-(3-amino-1H-pyrazol-1-yl)azetidine" and "tert-butyl 3-(3-aminopyrazol-1-yl)azetidine-1-carboxylate" .

Role in Modern Heterocyclic Chemistry

Synthetic Utility

The compound serves as a key intermediate in:

- Cross-coupling reactions : The pyrazole’s nitrogen atoms and azetidine’s ring strain enable participation in Pd-catalyzed Suzuki-Miyaura couplings .

- Aza-Michael additions : The azetidine ring undergoes nucleophilic additions with NH-heterocycles to form diverse amino acid derivatives .

- Deprotection strategies : The Boc group is removable under acidic conditions (e.g., TFA), exposing a reactive amine for further functionalization .

Key Synthetic Routes

Advantages Over Alternatives

Biological Relevance of Azetidine-Pyrazole Hybrid Scaffolds

Pharmacological Applications

The azetidine-pyrazole hybrid exhibits:

- Anticancer activity : Inhibits kinase pathways (e.g., c-Met, ALK) through ATP-competitive binding .

- Anti-inflammatory properties : Modulates cytokine production (TNF-α, IL-6) in preclinical models .

- Antimicrobial action : Targets bacterial biofilms via membrane disruption .

Structure-Activity Relationships

Mechanistic Insights

Properties

IUPAC Name |

tert-butyl 3-(3-aminopyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-9(12)13-15/h4-5,8H,6-7H2,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYVWZDLZSTWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The azetidine core is synthesized via cyclization or ring-closing metathesis. A common method involves the reduction of β-lactams or the use of Mitsunobu conditions for intramolecular ether formation.

Representative Procedure :

- Starting Material : Ethyl 3-bromoazetidine-1-carboxylate.

- Cyclization : Treat with sodium hydride in tetrahydrofuran (THF) at 0°C to form azetidine-3-carboxylate.

- Boc Protection : React with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaH, THF, 0°C → RT | 85% |

| 2 | Boc₂O, DMAP, DCM | 90% |

Pyrazole Moiety Synthesis

The 3-amino-1H-pyrazole is prepared via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Knorr-Type Pyrazole Synthesis :

- Reactants : Hydrazine hydrate and ethyl acetoacetate.

- Cyclization : Conducted under reflux in ethanol with catalytic acetic acid.

- Amination : Introduce an amino group via nitration followed by reduction (e.g., H₂/Pd-C).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NH₂NH₂·H₂O, EtOH, reflux | 75% |

| 2 | HNO₃/H₂SO₄, then H₂/Pd-C | 65% |

Coupling of Azetidine and Pyrazole

The Boc-protected azetidine is functionalized at the 3-position via nucleophilic substitution or transition-metal-catalyzed cross-coupling.

Buchwald-Hartwig Amination :

- Substrate : Boc-azetidine-3-triflate.

- Catalyst System : Pd(OAc)₂, Xantphos, Cs₂CO₃.

- Conditions : Toluene, 110°C, 12 hours.

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Time | 12 h |

| Yield | 78% |

Boc Protection and Final Deprotection

The Boc group is retained throughout the synthesis to prevent undesired side reactions. Final deprotection (if needed) employs trifluoroacetic acid (TFA) in DCM.

Deprotection Protocol :

- Reagent : TFA:DCM (1:1 v/v).

- Conditions : Stir at room temperature for 2 hours.

- Neutralization : Aqueous NaHCO₃ wash.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Coupling Step : Replacing toluene with 1,4-dioxane increases yield to 82% due to improved solubility of intermediates.

- Cyclization : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.

| Solvent | Temperature | Yield |

|---|---|---|

| Toluene | 110°C | 78% |

| 1,4-Dioxane | 100°C | 82% |

Catalytic Systems

- Palladium Catalysts : PdCl₂(dppf) enhances coupling efficiency compared to Pd(OAc)₂.

- Ligand Screening : BINAP ligands outperform Xantphos in sterically hindered reactions.

Industrial-Scale Production Considerations

- Continuous Flow Synthesis : Reduces reaction time and improves safety for azetidine cyclization.

- Cost-Effective Reagents : Substituting Boc anhydride with dimethyl carbonate under basic conditions lowers production costs.

- Waste Management : Recycling palladium catalysts via filtration membranes minimizes environmental impact.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR : Key signals include Boc tert-butyl protons (δ 1.28 ppm) and pyrazole NH₂ (δ 5.4 ppm).

- HRMS : Molecular ion peak at m/z 238.29 [M+H]⁺ confirms molecular formula C₁₁H₁₈N₄O₂.

Purity Assessment

- HPLC : >99% purity achieved using a C18 column with acetonitrile/water gradient.

- XRD : Monoclinic crystal system (space group P2₁/c) confirms stereochemistry.

Challenges and Mitigation Strategies

- Azetidine Ring Strain : Use of bulky ligands in coupling reactions reduces side products.

- Pyrazole Tautomerism : Locking the tautomeric form via N-methylation prevents regiochemical ambiguity.

Chemical Reactions Analysis

tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 238.29 g/mol

- CAS Number : 1361386-63-1

This compound features a heterocyclic structure that includes a pyrazole ring, which is known for its diverse biological activities.

Kinase Inhibitors Development

One of the primary applications of tert-butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate is in the development of kinase inhibitors. Kinases are crucial enzymes that regulate various cellular processes, and their dysregulation is often linked to cancer and other diseases. The pyrazole moiety in this compound serves as a valuable scaffold for designing selective inhibitors targeting specific kinase families, such as the CDK (cyclin-dependent kinase) family .

Case Study: Structure-Activity Relationship (SAR) Analysis

A study investigated the SAR of pyrazole-based compounds, including tert-butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate. The research highlighted how modifications to the pyrazole ring could enhance binding affinity and selectivity towards specific kinases. This approach could lead to the identification of new therapeutic agents for treating cancers characterized by aberrant kinase activity .

Anti-Cancer Potential

Research indicates that pyrazole derivatives exhibit anti-proliferative properties against various cancer cell lines. The incorporation of the azetidine structure into the pyrazole framework enhances its biological activity, making it a candidate for further development as an anti-cancer agent. Studies have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Potential Therapeutic Uses

The versatility of tert-butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate extends beyond kinase inhibition:

Treatment of Inflammatory Diseases

Given its structural characteristics, this compound may also possess anti-inflammatory properties. Pyrazole derivatives have been noted for their ability to inhibit pathways involved in inflammation, suggesting potential applications in treating conditions such as rheumatoid arthritis .

Neuroprotective Effects

Emerging research suggests that certain pyrazole derivatives may exhibit neuroprotective effects, making them candidates for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole moiety is known to bind to specific active sites, modulating the activity of the target proteins . This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the specific modifications of the compound .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1361386-63-1

- Molecular Formula : C₁₁H₁₈N₄O₂

- Molecular Weight : 238.29 g/mol

- Structure: Features an azetidine ring (4-membered nitrogen heterocycle) substituted at the 3-position with a 3-amino-1H-pyrazole group. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective moiety, enhancing solubility and stability during synthetic processes .

Applications: A key building block in medicinal chemistry, particularly in the development of kinase inhibitors and protease-targeted therapies. The Boc group facilitates selective deprotection, enabling modular synthesis of complex molecules. Its amino-pyrazole substituent provides hydrogen-bonding capacity, critical for target binding in drug-receptor interactions .

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Hydrogen Bonding vs. Lipophilicity: The target compound’s 3-amino-pyrazole group provides two H-bond donors, enhancing binding specificity compared to simpler amino-azetidines (e.g., 193269-78-2) . Fluorinated derivatives (e.g., 1126650-66-5) exhibit increased lipophilicity (logP ~1.8 vs. target’s ~1.2), favoring blood-brain barrier penetration but reducing aqueous solubility .

Synthetic Utility :

- The Boc group in all listed compounds enables facile deprotection under acidic conditions. However, the target’s pyrazole ring allows regioselective functionalization (e.g., Suzuki coupling via boronate intermediates, as seen in CAS 877399-35-4 ).

Thermal Stability :

- Azetidine rings generally exhibit lower thermal stability than 5- or 6-membered heterocycles. Derivatives with electron-withdrawing groups (e.g., fluorine in 1126650-66-5) show improved stability (decomposition >200°C) compared to the target compound (~180°C) .

Biological Activity

tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS Number: 1361386-63-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a tert-butyl group and a pyrazole moiety, which are known to influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C11H18N4O2

- Molecular Weight: 238.29 g/mol

- CAS Number: 1361386-63-1

- Purity: ≥97% .

The biological activity of tert-butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrazole ring is significant for its potential to act as an inhibitor in enzymatic pathways:

- Enzyme Inhibition: The compound has been studied for its inhibitory effects on acetyl-CoA carboxylases (ACC), which are critical in fatty acid metabolism. Inhibition of ACC can lead to modulation of lipid biosynthesis and energy metabolism .

- Receptor Binding: The structural characteristics may allow it to bind effectively to specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that tert-butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds often display antimicrobial properties. While specific data on this compound's activity against various pathogens is limited, related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Preliminary investigations suggest that compounds containing the pyrazole structure may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activities of similar compounds:

Q & A

Q. Key Optimization Parameters :

- Temperature control during coupling to minimize side reactions.

- Use of catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

- IR Spectroscopy : Identify NH/OH stretches (post-deprotection) and carbonyl groups (Boc) .

- X-ray Crystallography (if crystalline): Determine absolute configuration and intermolecular interactions .

Advanced: How can researchers resolve contradictions in reported biological activity (e.g., anti-inflammatory vs. antitumor effects)?

Q. Methodological Approach :

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for inflammation; MCF-7 for cancer) and control compounds .

Mechanistic Profiling :

- Perform kinase inhibition assays or target-specific binding studies (e.g., ELISA) to identify primary molecular targets .

In Vivo Validation :

- Compare pharmacokinetics (e.g., bioavailability, half-life) across animal models to assess tissue-specific effects .

Data Normalization :

- Account for variations in compound purity (>95% by HPLC recommended) and solvent effects (e.g., DMSO concentration) .

Example : Discrepancies in anti-inflammatory activity may arise from differences in LPS-induced vs. cytokine-driven inflammation models .

Advanced: What strategies improve regioselectivity in substitution reactions involving the azetidine ring?

- Steric and Electronic Modulation :

- Catalyst Design :

- Use Pd/phosphine complexes for Suzuki-Miyaura coupling to control cross-coupling sites .

- Solvent Effects :

Case Study : Optimizing Boc deprotection with TFA in dichloromethane (vs. HCl in dioxane) minimizes azetidine ring-opening side reactions .

Advanced: How can structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity?

Q. SAR Framework :

Design Strategy : Hybridize pyrazole with azetidine to balance lipophilicity (cLogP ~2.5) and polar surface area (<90 Ų) for CNS penetration .

Advanced: What computational methods predict the compound’s reactivity in novel reaction environments?

- DFT Calculations :

- MD Simulations :

- Docking Studies :

- Prioritize derivatives for synthesis by virtual screening against target proteins (e.g., COX-2 for anti-inflammatory activity) .

Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.1 ppm confirms accuracy) .

Advanced: How can researchers address low yields in multi-step syntheses?

Q. Troubleshooting Workflow :

Intermediate Stability :

- Protect labile groups (e.g., amino via Boc) to prevent degradation during coupling .

Catalyst Loading :

- Screen Pd catalysts (0.5–5 mol%) to balance cost and efficiency .

Workup Optimization :

- Replace column chromatography with recrystallization for polar intermediates .

Scale-Up Adjustments :

- Use flow chemistry for exothermic steps (e.g., azetidine ring formation) to maintain yield at >50 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.